molecular formula C13H15N5O B2985991 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea CAS No. 1396861-25-8

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea

Cat. No.: B2985991
CAS No.: 1396861-25-8
M. Wt: 257.297
InChI Key: NUFVMGVZBVDLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea (CAS 1396861-25-8) is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for its potential as an allosteric modulator of G-protein coupled receptors (GPCRs). With a molecular formula of C13H15N5O and a molecular weight of 257.29 g/mol, this phenylurea derivative features a pyrimidine ring system that is strategically substituted with a dimethylamino group, a configuration known to facilitate nucleophilic aromatic substitution and enhance synthetic versatility for further derivatization . This compound is primarily valued for its application in pioneering studies on the Cannabinoid Receptor 1 (CB1). Research indicates that pyrimidine-based analogues, such as this one, function as CB1 allosteric modulators. These compounds positively modulate the binding of the orthosteric agonist CP55,940 while simultaneously exhibiting antagonism of G-protein coupling. Interestingly, related analogues have been shown to mediate ERK1/2 phosphorylation via β-arrestin, a pathway distinct from the G protein-dependent mechanism used by orthosteric agonists, suggesting potential for biased agonism. This unique activity profile makes the compound a valuable lead for developing new therapeutic entities, especially for conditions like obesity, where CB1 is a target, but without the psychiatric side effects associated with orthosteric ligands . Furthermore, the phenyl urea scaffold is a recognized privileged structure in drug discovery. Beyond cannabinoid research, structurally related phenyl urea derivatives are being actively investigated as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunotherapeutic target in oncology . This highlights the broader utility of this compound class in immunology and cancer research. The product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to review all relevant safety data sheets prior to use.

Properties

IUPAC Name

1-[2-(dimethylamino)pyrimidin-5-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-18(2)12-14-8-11(9-15-12)17-13(19)16-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFVMGVZBVDLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea typically involves the reaction of 2-(dimethylamino)pyrimidine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually heated to promote the reaction and then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the process, making it more cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea with structurally or functionally related compounds, highlighting key differences in substituents, targets, and activities:

Compound Name Core Structure Key Substituents Target Protein Reported Activity (IC₅₀ or Kd) Key Features
This compound (Target) Pyrimidine 2-(Dimethylamino), 5-(phenylurea) Not explicitly stated Not reported Enhanced solubility (dimethylamino), strong hydrogen-bonding (urea)
1-[4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-phenylurea Pyrrolo-pyrimidine Pyrrolo-fused ring, cyclopentyl, phenylurea HCK kinase Submicromolar High kinase selectivity; pyrrolo ring improves hydrophobic interactions
c1(cc(nn1CCN(C)C)c2ccccn2)NC(c3nc(ccc3Nc4cncnc4)C5CC5)=O Pyrimidine 2-(Dimethylaminoethyl), cyclopropyl, pyridinyl PDE10 0.001046 µM Potent PDE10 inhibition; carboxamide replaces urea for target specificity
N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)chinolin-4-ylamino)pyrimidin-5-yl)benzamid Quinoline-pyrimidine hybrid Cyano, piperidinyliden, tetrahydrofuran-3-yloxy, benzamid Not explicitly stated Not reported Complex substituents for multi-target engagement; improved metabolic stability

Key Comparative Insights

Core Heterocycle Modifications: The target compound uses a simple pyrimidine core, whereas analogues like the HCK inhibitor () employ a pyrrolo-pyrimidine scaffold. The fused pyrrolo ring enhances hydrophobic binding to kinase active sites but may reduce solubility compared to the dimethylamino-substituted pyrimidine in the target . The PDE10 inhibitor () shares a pyrimidine core but substitutes a carboxamide group instead of urea, likely improving selectivity for PDE isoforms .

Substituent Impact on Activity: The dimethylamino group in the target compound mirrors functional groups in desvenlafaxine (), where it enhances solubility and bioavailability. This contrasts with the PDE10 inhibitor’s dimethylaminoethyl side chain, which may facilitate ionic interactions with the enzyme’s catalytic domain . The phenylurea in the target enables hydrogen bonding with kinase ATP pockets (as seen in HCK inhibitors), whereas carboxamide or benzamid groups (e.g., ) offer alternative binding modes for distinct targets .

Therapeutic Potential: The HCK inhibitor () demonstrates submicromolar activity, suggesting the target compound could achieve similar potency if optimized for kinase binding. The PDE10 inhibitor’s nanomolar IC₅₀ (0.001046 µM) highlights the importance of substituent positioning; the target’s urea group may limit PDE affinity but enhance kinase engagement .

Biological Activity

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H15N5OC_{13}H_{15}N_{5}O and a molecular weight of approximately 245.29 g/mol. Its structure includes a pyrimidine ring, a dimethylamino group, and a phenylurea moiety, which contribute to its unique biological properties.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The compound's structure allows it to bind to target sites, modulating their activity and leading to various physiological effects, including:

  • Enzyme Inhibition : It has been noted for its potential as an inhibitor of certain kinases, particularly FLT3, which is significant in hematological malignancies.
  • Receptor Modulation : The compound may influence signal transduction pathways by interacting with receptor proteins involved in cell proliferation and survival.

Anticancer Properties

Research indicates that this compound possesses anticancer activity . In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it showed promising results against FLT3-driven acute myeloid leukemia (AML) cell lines, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties . Studies show that derivatives synthesized from this compound exhibit significant antimicrobial activity against various pathogens, suggesting its potential use in treating infectious diseases .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties . It may inhibit pathways that lead to inflammation, which is crucial for developing treatments for inflammatory diseases .

Study on FLT3 Inhibition

A notable study focused on the design and synthesis of pyrimidine-based compounds targeting the FLT3 kinase. The results indicated that this compound analogs displayed potent inhibition of FLT3 at both enzymatic and cellular levels, highlighting their therapeutic potential in AML .

Antimicrobial Evaluation

In another study, the synthesized derivatives were tested against various bacterial strains. The results showed that certain derivatives exhibited enhanced activity compared to standard antibiotics, suggesting their viability as new antimicrobial agents .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylureaContains a pyrrolidinyl groupPotentially different biological activity due to structural variation
1-(2-(Dimethylamino)pyrimidin-4-yl)-3-phenylureaLacks the nitrogen at position 5May exhibit different pharmacokinetics
1-(4-Aminopyrimidin-2-yl)-3-phenylureaContains an amino group instead of dimethylaminoDifferent interaction profiles with biological targets

Q & A

Q. What are the optimal synthetic routes for 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea, and how can reaction conditions be systematically optimized?

Answer: The synthesis typically involves coupling reactions between pyrimidine derivatives and phenylurea precursors. A two-step approach might include:

Amination of pyrimidine : Introducing dimethylamino groups via nucleophilic substitution under anhydrous conditions (e.g., using DMF as solvent and NaH as base) .

Urea formation : Reacting the substituted pyrimidine with phenyl isocyanate in THF at 60–80°C .
To optimize conditions, employ Design of Experiments (DoE) methodologies, such as factorial design, to evaluate variables (temperature, stoichiometry, catalyst loading). Response Surface Methodology (RSM) can identify interactions between parameters and reduce experimental runs by up to 70% .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • NMR (1H/13C) : Confirm substituent positions (e.g., dimethylamino at pyrimidine-C2) via characteristic shifts (δ 3.1–3.3 ppm for N(CH₃)₂) .
  • X-ray crystallography : Resolve stereoelectronic effects of the pyrimidine-urea linkage, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer: Leverage quantum chemical calculations (e.g., DFT) to map electrostatic potentials and frontier molecular orbitals, identifying reactive sites for functionalization. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins (e.g., kinases), prioritizing derivatives with optimal steric and electronic complementarity . For example, substituting the phenyl ring with electron-withdrawing groups (e.g., -NO₂) may enhance π-stacking in hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay variability (e.g., cell-line specificity, concentration ranges). Address this via:

  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) using standardized normalization protocols .
  • Dose-response validation : Re-test compounds under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Kinetic profiling : Compare on-/off-target effects using time-resolved assays (e.g., surface plasmon resonance) to differentiate true inhibitors from non-specific binders .

Q. How can researchers mitigate challenges in multi-step synthesis, such as low yields or side reactions?

Answer:

  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor intermediate formation in real-time .
  • Flow chemistry : Enhance reproducibility by controlling residence times and minimizing exothermic side reactions (e.g., using microreactors for amination steps) .
  • Catalyst screening : High-throughput experimentation (HTE) with immobilized catalysts (e.g., Pd/C for cross-couplings) improves turnover numbers and reduces metal leaching .

Q. What methodologies enable efficient scale-up from lab-scale to pilot-scale synthesis?

Answer:

  • Kinetic modeling : Use Arrhenius plots to predict activation energies and optimize heating/cooling rates during exothermic steps .
  • Separation technologies : Employ centrifugal partition chromatography (CPC) for high-purity isolation of intermediates, avoiding silica gel degradation in large batches .
  • Process simulation : Tools like Aspen Plus® model solvent recovery and waste streams, ensuring compliance with green chemistry principles (e.g., E-factor reduction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.